Regioisomeric Purity: 4H-Triazole vs. 1H-Triazole Attachment
The compound (CAS 107659-29-0) is defined by its 4H-1,2,4-triazol-4-yl substitution. Its closest structural analog is the 1H-1,2,4-triazol-1-yl isomer (CAS 107658-58-2) . In azole CYP51 inhibitors, the triazole N4 atom coordinates the heme iron; switching the attachment point from N1 to N4 alters the spatial presentation of the pharmacophore [1]. While direct comparative MIC data are not available in public literature for this pair, the classification of these isomers under distinct CAS numbers confirms their non-equivalence and necessitates isomer-specific procurement for SAR studies.
| Evidence Dimension | Structural regioisomerism (triazole attachment point) |
|---|---|
| Target Compound Data | 4H-1,2,4-triazol-4-yl (CAS 107659-29-0) |
| Comparator Or Baseline | 1H-1,2,4-triazol-1-yl analog (CAS 107658-58-2) |
| Quantified Difference | Qualitative difference in bonding geometry; no quantitative activity data available for direct comparison |
| Conditions | Structural comparison based on CAS registry |
Why This Matters
Procuring the correct regioisomer is essential for target engagement studies, as the heme-iron coordination geometry is a primary determinant of CYP51 binding affinity.
- [1] Zirngibl, L. Antifungal Azoles: A Comprehensive Survey of their Structures and Properties. Wiley-VCH, 1998. View Source
